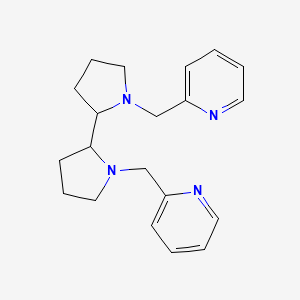
1,1'-Bis(pyridin-2-ylmethyl)-2,2'-bipyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Bis(pyridin-2-ylmethyl)-2,2’-bipyrrolidine is a complex organic compound that features a bipyrrolidine core with pyridin-2-ylmethyl substituents. This compound is of significant interest in the field of coordination chemistry due to its ability to act as a ligand, forming stable complexes with various metal ions.
Preparation Methods
The synthesis of 1,1’-Bis(pyridin-2-ylmethyl)-2,2’-bipyrrolidine typically involves the reaction of pyridin-2-ylmethyl chloride with 2,2’-bipyrrolidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified using column chromatography .
Chemical Reactions Analysis
1,1’-Bis(pyridin-2-ylmethyl)-2,2’-bipyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The pyridin-2-ylmethyl groups can undergo substitution reactions with electrophiles in the presence of a suitable catalyst.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1,1’-Bis(pyridin-2-ylmethyl)-2,2’-bipyrrolidine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.
Biology: The compound’s metal complexes are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the use of these metal complexes in drug development and therapeutic applications.
Industry: The compound and its derivatives are used in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism by which 1,1’-Bis(pyridin-2-ylmethyl)-2,2’-bipyrrolidine exerts its effects is primarily through its ability to coordinate with metal ions. The pyridin-2-ylmethyl groups act as electron donors, forming stable chelates with metal ions. This coordination can alter the electronic properties of the metal center, enhancing its reactivity and stability. The molecular targets and pathways involved depend on the specific metal complex and its application .
Comparison with Similar Compounds
1,1’-Bis(pyridin-2-ylmethyl)-2,2’-bipyrrolidine can be compared with other similar compounds such as:
1,1’-Bis(pyridin-2-ylmethyl)-2,2’-bisimidazole: This compound also features pyridin-2-ylmethyl groups but has an imidazole core instead of bipyrrolidine.
2,2’-Bipyridine: A simpler ligand with two pyridine rings, commonly used in coordination chemistry.
1,10-Phenanthroline: Another widely used ligand with a similar structure but different electronic properties.
The uniqueness of 1,1’-Bis(pyridin-2-ylmethyl)-2,2’-bipyrrolidine lies in its bipyrrolidine core, which provides additional steric and electronic effects, making it a versatile ligand for various applications .
Properties
Molecular Formula |
C20H26N4 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-[[2-[1-(pyridin-2-ylmethyl)pyrrolidin-2-yl]pyrrolidin-1-yl]methyl]pyridine |
InChI |
InChI=1S/C20H26N4/c1-3-11-21-17(7-1)15-23-13-5-9-19(23)20-10-6-14-24(20)16-18-8-2-4-12-22-18/h1-4,7-8,11-12,19-20H,5-6,9-10,13-16H2 |
InChI Key |
XMBZMHWNENRJHR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=N2)C3CCCN3CC4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















